Neopentyl 2-bromopropanoate Neopentyl 2-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 5441-01-0
VCID: VC19727329
InChI: InChI=1S/C8H15BrO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol

Neopentyl 2-bromopropanoate

CAS No.: 5441-01-0

Cat. No.: VC19727329

Molecular Formula: C8H15BrO2

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Neopentyl 2-bromopropanoate - 5441-01-0

Specification

CAS No. 5441-01-0
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
IUPAC Name 2,2-dimethylpropyl 2-bromopropanoate
Standard InChI InChI=1S/C8H15BrO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5H2,1-4H3
Standard InChI Key FSEZYMCROKYKBK-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OCC(C)(C)C)Br

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Neopentyl 2-bromopropanoate consists of a propanoic acid backbone where the hydroxyl group is replaced by a bromine atom at the second carbon, and the carboxylic acid group is esterified with a neopentyl alcohol derivative. The IUPAC name is 2,2-dimethylpropyl 2-bromopropanoate, reflecting its branched alkyl chain and brominated ester structure . The steric bulk of the neopentyl group significantly influences the compound’s reactivity, as demonstrated in nucleophilic substitution reactions where hindered access to the electrophilic bromine atom slows reaction kinetics.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_2
Molecular Weight223.11 g/mol
CAS Number5441-01-0
Boiling Point69–70 °C (under vacuum)
SMILES NotationCC(C(=O)OCC(C)(C)C)Br
3D ConformationSteric hindrance at neopentyl group

Synthesis and Manufacturing Processes

Chlorination and Esterification

The synthesis of neopentyl 2-bromopropanoate typically involves a two-step process: chlorination of propionic acid followed by esterification with neopentyl alcohol. A patented method for analogous compounds (e.g., ethyl 2-bromopropionate) outlines the following steps :

  • Chlorination: Propionic acid reacts with sulfur oxychloride (SOCl2\text{SOCl}_2) under reflux to form 2-bromopropionyl chloride. Red phosphorus is often added as a catalyst, with dry bromine introduced to achieve bromination at the α-carbon .

  • Esterification: The acid chloride intermediate is reacted with neopentyl alcohol in a bromination enamel reactor. The process requires careful temperature control (85–95 °C) and agitation to ensure efficient conversion . Excess hydrogen chloride gas is neutralized using tail gas absorption systems to minimize environmental impact .

Purification and Yield Optimization

Post-reaction purification involves fractional distillation under reduced pressure, yielding a product with >95% purity . Key parameters include:

  • Vacuum Distillation: Collecting fractions at 69–70 °C under reduced pressure .

  • Washing Steps: Sequential washes with sodium bicarbonate and water to remove acidic byproducts .

Reactivity and Mechanistic Studies

Steric Effects on Nucleophilic Substitution

The neopentyl group’s bulky structure impedes nucleophilic attack at the brominated carbon. Comparative studies with linear alkyl bromides (e.g., ethyl 2-bromopropionate) show that reaction rates for SN2\text{S}_\text{N}2 mechanisms are reduced by 40–60% in neopentyl derivatives. This steric shielding is exploited in applications requiring controlled release of bromide ions, such as polymer crosslinking agents.

Solvent and Catalyst Interactions

Polar aprotic solvents (e.g., dimethylformamide) enhance the compound’s solubility and reactivity in palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids proceeds efficiently at 80 °C, yielding biaryl propanoates used in pharmaceutical synthesis .

Industrial and Research Applications

Pharmaceutical Intermediates

Biological Activity and Toxicology

Toxicity Profile

Acute toxicity data for this compound are sparse, but related bromoesters show LD₅₀ values > 2,000 mg/kg in rodent models, suggesting low oral toxicity . Skin and eye irritation risks necessitate proper handling protocols .

Comparative Analysis with Structural Analogues

Table 2: Comparison of Brominated Propanoate Esters

CompoundStructureBoiling Point (°C)Key Application
Neopentyl 2-bromopropanoateC8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_269–70 (under vacuum)Polymer crosslinking
Ethyl 2-bromopropionateC5H9BrO2\text{C}_5\text{H}_9\text{BrO}_2152–154Pharmaceutical synthesis
Methyl 2-bromopropionateC4H7BrO2\text{C}_4\text{H}_7\text{BrO}_2143–145Organic intermediates

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